molecular formula C15H11F3N2OS B2847743 N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(trifluoromethyl)benzamide CAS No. 752230-38-9

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2847743
CAS No.: 752230-38-9
M. Wt: 324.32
InChI Key: CAZZHBYUHGLALY-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl-substituted benzoyl group linked to a substituted thiophene ring. The thiophene moiety contains cyano and methyl groups at the 3-, 4-, and 5-positions, which likely influence its electronic properties and steric profile. While specific biological data for this compound are unavailable in the provided evidence, its structural features align with agrochemical and pharmaceutical analogs, particularly benzamide-based pesticides and peptidomimetics .

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2OS/c1-8-9(2)22-14(12(8)7-19)20-13(21)10-4-3-5-11(6-10)15(16,17)18/h3-6H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZZHBYUHGLALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(trifluoromethyl)benzamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H10_{10}F3_{3}N3_{3}S
  • Molecular Weight : 301.4 g/mol
  • CAS Number : 1171436-33-1

The compound features a cyano group, a trifluoromethyl group, and a dimethylthiophene moiety, which contribute to its biological activity.

Antitumor Activity

Recent studies have evaluated the antitumor potential of related compounds containing similar structural motifs. For instance, derivatives of benzamide with cyano and thiophene substituents have shown promising results against various cancer cell lines.

  • Cell Line Studies :
    • Compounds with similar structures have been tested on human lung cancer cell lines such as A549 and HCC827. These studies utilized both 2D and 3D cell culture methods to assess cytotoxicity and proliferation inhibition.
    • In vitro assays indicated that certain derivatives exhibited IC50_{50} values in the micromolar range, suggesting effective inhibition of cancer cell growth. For example, an analog showed an IC50_{50} of approximately 6.26 μM against HCC827 cells in a 2D assay format .
  • Mechanism of Action :
    • The proposed mechanism involves the binding of these compounds to DNA, particularly within the minor groove, leading to disruption of cellular processes essential for tumor growth . This interaction is critical as it may inhibit DNA replication and transcription.

Antimicrobial Activity

In addition to antitumor properties, compounds structurally related to this compound have been assessed for antimicrobial activity.

  • Activity Spectrum :
    • The antimicrobial efficacy of these compounds was evaluated against various bacterial strains. Results indicated that some derivatives demonstrated significant antibacterial activity, with potential applications in treating infections .
  • Comparative Efficacy :
    • When compared to standard antibiotics, certain compounds exhibited comparable or superior activity against resistant bacterial strains, highlighting their potential as alternative therapeutic agents.

Study Example 1: Antitumor Efficacy

A study focused on evaluating a series of cyano-substituted benzamides for their cytotoxic effects on lung cancer cell lines. The findings revealed that:

  • Compounds showed higher efficacy in 2D assays compared to 3D cultures.
  • The presence of specific functional groups influenced the degree of cytotoxicity observed.

Study Example 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of thiophene-containing benzamides:

  • The study found that certain derivatives inhibited bacterial growth effectively.
  • Structure-activity relationship (SAR) analysis suggested that modifications in the thiophene ring could enhance antimicrobial potency.

Comparison with Similar Compounds

Key Structural Features

The compound’s core structure includes:

  • Benzamide backbone : Aromatic ring with a trifluoromethyl (-CF₃) group at the 3-position.
  • Thiophene heterocycle: Substituted with a cyano (-CN) group and two methyl (-CH₃) groups.

Comparative analysis with structurally related compounds reveals distinct substituent patterns that dictate applications and reactivity.

Comparison Table of Structural Analogs

Compound Name (Source) Benzamide Substituent Heterocycle/Backbone Substituents Reported Application
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(trifluoromethyl)benzamide 3-CF₃ 3-CN, 4,5-dimethylthiophene Unknown (structural analog)
Flutolanil () 2-CF₃ 3-(1-methylethoxy)phenyl Pesticide
Cyprofuram () Cyclopropanecarboxamide 3-chlorophenyl, tetrahydro-2-oxo-3-furanyl Pesticide
(S)-N-(4,4-Difluorocyclohexyl)-...thiazole-4-carbothioamide (83) () 4,4-difluorocyclohexyl Thiazole with methyl and trimethoxyphenyl groups Peptidomimetic research

Substituent Effects on Functionality

  • Trifluoromethyl (-CF₃) : Present in both the target compound and flutolanil, this group enhances metabolic stability and lipophilicity, critical for agrochemical activity .
  • Heterocycle Differences: Thiophene vs. Cyano (-CN) Group: Unique to the target compound, this electron-withdrawing group may modulate electronic density, affecting binding affinity or reactivity compared to alkoxy (flutolanil) or chlorophenyl (cyprofuram) substituents .

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